molecular formula C11H10IN3 B13428993 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine

6-(3-Iodophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B13428993
M. Wt: 311.12 g/mol
InChI Key: OBNHJJLIBNYQLN-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)-2-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of an iodine atom on the phenyl ring and a methyl group on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 2-methylpyrimidine-4-carboxylic acid.

    Coupling Reaction: The 3-iodoaniline is coupled with 2-methylpyrimidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization: The coupled product undergoes cyclization to form the desired pyrimidine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(3-Iodophenyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can facilitate binding to these targets through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Bromophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine.

    6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of iodine.

    6-(3-Fluorophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-(3-Iodophenyl)-2-methylpyrimidin-4-amine makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can enhance its binding affinity to molecular targets and influence the compound’s reactivity in chemical reactions.

Properties

Molecular Formula

C11H10IN3

Molecular Weight

311.12 g/mol

IUPAC Name

6-(3-iodophenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C11H10IN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15)

InChI Key

OBNHJJLIBNYQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)I

Origin of Product

United States

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